Lurtotecan hydrochloride

Topoisomerase I Cleavage Complex Assay Camptothecin Analog Potency

Lurtotecan hydrochloride (GI147211; GG211) is a semisynthetic, water-soluble analogue of camptothecin that functions as a topoisomerase I inhibitor. It stabilizes the topoisomerase I–DNA covalent complex, forming an enzyme–drug–DNA ternary complex that leads to lethal double-strand breaks.

Molecular Formula C28H32Cl2N4O6
Molecular Weight 591.5 g/mol
Cat. No. B12096088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurtotecan hydrochloride
Molecular FormulaC28H32Cl2N4O6
Molecular Weight591.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl
InChIInChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H
InChIKeyORIWMYRMOGIXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurtotecan Hydrochloride: A Water-Soluble Camptothecin Topoisomerase I Inhibitor for Cancer Research Procurement


Lurtotecan hydrochloride (GI147211; GG211) is a semisynthetic, water-soluble analogue of camptothecin that functions as a topoisomerase I inhibitor [1]. It stabilizes the topoisomerase I–DNA covalent complex, forming an enzyme–drug–DNA ternary complex that leads to lethal double-strand breaks [2]. The compound has been clinically evaluated both as a free water-soluble form and as a low-clearance unilamellar liposomal formulation (NX211/OSI-211) [3], with a primary focus on ovarian and other solid tumours.

Why Generic Substitution of Lurtotecan Hydrochloride with Other Topoisomerase I Inhibitors Is Not Quantitatively Defensible


Camptothecin analogues—including topotecan, irinotecan, belotecan, and SN-38—are not pharmacokinetically or pharmacodynamically interchangeable [1]. Lurtotecan differs at the molecular level by its 7-(4-methylpiperazinomethylene) and 10,11-ethylenedioxy substitutions, which confer distinct aqueous solubility and target engagement profiles [2]. When encapsulated in low-clearance liposomes (NX211/OSI-211), the pharmacokinetic profile diverges by orders of magnitude from both the free drug and other topoisomerase I inhibitors [3]. These quantitative differences translate into meaningful variation in tumour exposure, therapeutic index, and in vivo efficacy, making direct substitution without analytical verification scientifically unsound.

Quantitative Differentiation Evidence: Lurtotecan Hydrochloride vs. Topotecan and Free Lurtotecan


Intrinsic Topoisomerase I Inhibitory Potency of Lurtotecan vs. Topotecan in the Cleavage Complex Assay

In a direct head-to-head in vitro comparison, lurtotecan demonstrated approximately 3-fold greater potency than topotecan in the topoisomerase I cleavable complex assay, consistent with increased stabilization of the enzyme-DNA covalent complex [1][2]. This intrinsic biochemical advantage underpins the compound's differentiation at the molecular target level.

Topoisomerase I Cleavage Complex Assay Camptothecin Analog Potency

Cytotoxicity of Lurtotecan vs. Topotecan in Tumour Cell Lines

Across multiple human tumour cell lines, the cytotoxic potency of lurtotecan exceeded that of topotecan by 3- to 5-fold [1][2]. This difference translates to lower IC₅₀ values against relevant carcinoma cells, a key consideration for in vitro pharmacology studies.

Cytotoxicity Tumour Cell Lines Camptothecin Comparison

Pharmacokinetic Profile of Liposomal Lurtotecan (NX211) vs. Free Lurtotecan

Encapsulation of lurtotecan in low-clearance unilamellar liposomes (NX211/OSI-211) produced a 1000–1500-fold increase in plasma AUC compared with free lurtotecan in preclinical models [1], and an approximately 100-fold higher AUC in clinical pharmacokinetic studies [2]. Plasma clearance was reduced almost 1500-fold, and the half-life was extended 5-fold compared with free lurtotecan [1]. The extended exposure of the active lactone form is a direct consequence of this formulation difference.

Pharmacokinetics Liposomal Formulation AUC Comparison

Tumour Drug Accumulation of Liposomal Lurtotecan (NX211) vs. Free Lurtotecan

In tumour-bearing mice, the liposomal formulation NX211 delivered a 9- to 67-fold greater amount of radioactive drug-equivalent material into tumour tissue at 24 h post-injection compared with free lurtotecan across multiple xenograft models (ES-2, KB, KBV, U251) [1]. This enhanced tumour accumulation is consistent with the extended plasma residence time and altered biodistribution conferred by liposomal encapsulation.

Biodistribution Tumour Targeting Liposomal Drug Delivery

In Vivo Antitumour Efficacy of Liposomal Lurtotecan (NX211) vs. Free Lurtotecan and Topotecan in KB Xenografts

In the KB human tumour xenograft model, liposomal lurtotecan (NX211) produced a log cell kill (LCK) of 4.08 with 3 durable cures, compared with an LCK of 2.14 for free lurtotecan (no cures) and an LCK of 0.58 for topotecan (no cures) [1]. The therapeutic index of single-dose NX211 was reported as 3- to 14-fold greater than that of lurtotecan or topotecan across preclinical models [2]. Additionally, in the multidrug-resistant KBV xenograft, NX211 at 4 mg/kg was as effective as free lurtotecan at 16 mg/kg, highlighting a dose-sparing advantage in resistant tumours [1].

Xenograft Log Cell Kill Antitumour Efficacy Therapeutic Index

Clinical Activity of Liposomal Lurtotecan in Topotecan-Resistant Ovarian Cancer

In a phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan-resistant epithelial ovarian cancer, the agent demonstrated a 10% objective response rate and stable disease in a subset of patients, indicating incomplete cross-resistance with topotecan [1]. While the absolute response rate is modest, it supports the compound's ability to overcome topotecan refractoriness, consistent with its higher intrinsic potency and distinct pharmacokinetics [2].

Topotecan-Resistant Ovarian Cancer Phase II Clinical Activity

Optimal Application Scenarios for Lurtotecan Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical In Vitro Studies Requiring Superior Topoisomerase I Cleavage Complex Stabilization

When screening compounds for topoisomerase I inhibitory potency, lurtotecan hydrochloride offers approximately 3-fold greater cleavage complex stabilization compared to topotecan [1]. This makes it a suitable positive control or candidate for structure-activity relationship studies where high target engagement is the primary selection criterion, particularly in nuclear extract-based cleavage complex assays.

In Vivo Xenograft Efficacy Studies Requiring High Tumour Exposure and Log Cell Kill

For murine xenograft oncology studies, the liposomal formulation of lurtotecan (NX211/OSI-211) provides a 9- to 67-fold increase in tumour drug accumulation [2] and a log cell kill nearly twice that of free lurtotecan [2]. This formulation is therefore indicated for programmes prioritizing maximal single-agent tumour regression in subcutaneous or orthotopic solid tumour models.

Pharmacokinetic and Biodistribution Studies Utilizing a Low-Clearance Topoisomerase I Inhibitor

The 1000–1500-fold preclinical and 100-fold clinical AUC increase of liposomal lurtotecan over free lurtotecan, along with a 1500-fold reduction in plasma clearance [2][3], makes it an ideal agent for pharmacokinetic studies investigating sustained drug exposure, sustained lactone duration, and tumour-selective delivery via liposomal encapsulation relative to other camptothecins.

Topotecan-Resistant Ovarian Cancer Models

Given a 10% objective response rate in topotecan-resistant ovarian cancer patients [4], liposomal lurtotecan serves as a relevant follow-on agent in experimental models designed to evaluate mechanisms of camptothecin resistance, cross-resistance patterns, or re-sensitisation strategies in ovarian carcinoma.

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